

# Application Notes: Therapeutic Drug Monitoring of Rinvoq® (Upadacitinib) Using Upadacitinib-d5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Upadacitinib-d5*

Cat. No.: *B15599766*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

Rinvoq® (Upadacitinib) is an oral, selective Janus kinase (JAK) 1 inhibitor approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.<sup>[1][2]</sup> Upadacitinib modulates the signaling of various pro-inflammatory cytokines by inhibiting the JAK-STAT pathway.<sup>[1][2]</sup> Given the inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) of Upadacitinib presents a promising approach to optimize clinical outcomes by personalizing dosage regimens to enhance efficacy while minimizing potential adverse effects.<sup>[3]</sup> The use of a stable isotope-labeled internal standard, such as **Upadacitinib-d5**, is crucial for accurate and precise quantification of Upadacitinib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for variability and matrix effects.<sup>[4][5]</sup>

These application notes provide a detailed protocol for the quantitative analysis of Upadacitinib in human plasma using **Upadacitinib-d5** as an internal standard by LC-MS/MS.

## Principle of the Assay

This method utilizes protein precipitation for the extraction of Upadacitinib and the internal standard, **Upadacitinib-d5**, from human plasma. The extracts are then analyzed by a highly

sensitive and selective LC-MS/MS method. Quantification is based on the ratio of the peak area of Upadacitinib to that of the stable isotope-labeled internal standard.

## Materials and Reagents

- Upadacitinib analytical standard
- **Upadacitinib-d5** internal standard
- LC-MS/MS grade acetonitrile, methanol, and water
- Formic acid, analytical grade
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge

## Experimental Protocols

### Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare primary stock solutions of Upadacitinib and **Upadacitinib-d5** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Upadacitinib primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.
- Internal Standard Working Solution: Prepare a working solution of **Upadacitinib-d5** in 50:50 (v/v) acetonitrile:water at an appropriate concentration (e.g., 100 ng/mL).
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at various

concentrations. A typical calibration range is 0.5-200 ng/mL.[\[6\]](#)

## Sample Preparation (Protein Precipitation)

- Pipette 50  $\mu$ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 10  $\mu$ L of the **Upadacitinib-d5** internal standard working solution and vortex briefly.
- Add 150  $\mu$ L of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

| Parameter          | Condition                                                                                                                                  |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| LC System          | UPLC/HPLC system                                                                                                                           |
| Column             | C18 reversed-phase column (e.g., Waters Xbridge BEH C18, 4.6 x 100 mm, 2.5 µm)[6]                                                          |
| Mobile Phase A     | 0.1% Formic acid in water                                                                                                                  |
| Mobile Phase B     | Acetonitrile with 0.1% formic acid                                                                                                         |
| Gradient           | Isocratic or gradient elution (e.g., 35:65 v/v Mobile Phase A:B)[6]                                                                        |
| Flow Rate          | 0.40 mL/min[6]                                                                                                                             |
| Injection Volume   | 5-10 µL                                                                                                                                    |
| Column Temperature | 40 °C                                                                                                                                      |
| MS System          | Triple quadrupole mass spectrometer                                                                                                        |
| Ionization Mode    | Positive Electrospray Ionization (ESI+)                                                                                                    |
| MRM Transitions    | Upadacitinib: m/z 381 → 256, 213; Upadacitinib-d5: (Expected) m/z 386 → 261, 218 (Note: Exact transitions for d5 may need to be optimized) |
| Collision Energy   | Optimized for each transition                                                                                                              |

## Data Analysis

- Integrate the peak areas for Upadacitinib and **Upadacitinib-d5**.
- Calculate the peak area ratio (Upadacitinib / **Upadacitinib-d5**).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with appropriate weighting.
- Determine the concentration of Upadacitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for Upadacitinib quantification.

Table 1: Linearity and Sensitivity

| Parameter                            | Result              |
|--------------------------------------|---------------------|
| Calibration Range                    | 0.5 - 200 ng/mL [6] |
| Correlation Coefficient ( $r^2$ )    | $\geq 0.99$ [6]     |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL [6]       |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|----------|-----------------------|---------------------------|---------------------------|-------------------|
| Low      | 1.5                   | < 15                      | < 15                      | $\pm 15$          |
| Medium   | 50                    | < 15                      | < 15                      | $\pm 15$          |
| High     | 150                   | < 15                      | < 15                      | $\pm 15$          |

Data presented are representative and based on published methods. [6]

Table 3: Recovery and Matrix Effect

| Parameter           | Result                                    |
|---------------------|-------------------------------------------|
| Extraction Recovery | 87.53 - 93.47 % [6]                       |
| Matrix Effect       | No significant matrix effect observed [6] |

## Visualizations



[Click to download full resolution via product page](#)

Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.



[Click to download full resolution via product page](#)

Caption: Therapeutic drug monitoring workflow for Upadacitinib.



[Click to download full resolution via product page](#)

Caption: Principle of using a stable isotope-labeled internal standard.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com](http://rinvoqhcp.com)
- 3. [api.unil.ch](http://api.unil.ch) [api.unil.ch]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com](http://scioninstruments.com)
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com](http://acanthusresearch.com)

- 6. Development and validation of a sensitive LC-MS/MS assay for determination of upadacitinib in human plasma and its application in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Therapeutic Drug Monitoring of Rinvoq® (Upadacitinib) Using Upadacitinib-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599766#use-of-upadacitinib-d5-for-therapeutic-drug-monitoring-of-rinvoq]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)